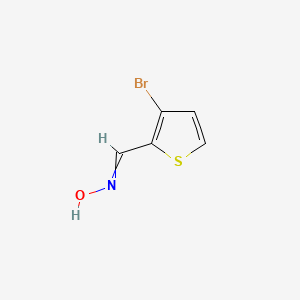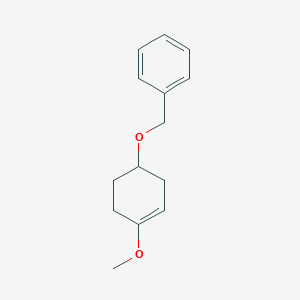
7-(3-Aminopyrrolidin-1-yl)-6-fluoro-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-(3-Aminopyrrolidin-1-yl)-6-fluoro-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound belonging to the class of 1,8-naphthyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
The synthesis of 1,8-naphthyridine derivatives typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the naphthyridine ring system. For instance, the synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives can be achieved through the reaction of nalidixic acid with various reagents . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
化学反応の分析
1,8-Naphthyridine-3-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1,8-Naphthyridine-3-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Industry: They are used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,8-naphthyridine-3-carboxylic acid derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, they may interact with other cellular targets, leading to their diverse biological effects .
類似化合物との比較
1,8-Naphthyridine-3-carboxylic acid derivatives can be compared with other similar compounds, such as quinolones and fluoroquinolones. While all these compounds share a similar core structure, 1,8-naphthyridine derivatives often exhibit unique biological activities and improved pharmacokinetic properties . Some similar compounds include:
- Nalidixic acid
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
These comparisons highlight the uniqueness of 1,8-naphthyridine-3-carboxylic acid derivatives in terms of their biological activities and potential therapeutic applications.
特性
CAS番号 |
84424-09-9 |
|---|---|
分子式 |
C15H15FN4O3 |
分子量 |
318.30 g/mol |
IUPAC名 |
7-(3-aminopyrrolidin-1-yl)-1-ethenyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15FN4O3/c1-2-19-7-10(15(22)23)12(21)9-5-11(16)14(18-13(9)19)20-4-3-8(17)6-20/h2,5,7-8H,1,3-4,6,17H2,(H,22,23) |
InChIキー |
WYLIRDAEYNYJBU-UHFFFAOYSA-N |
正規SMILES |
C=CN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-6-[4-(4-MorpholinylMethyl)phenyl]-](/img/structure/B8759572.png)



amine](/img/structure/B8759586.png)


![1,7,8,9-Tetrahydropyrano[2,3-g]indole-2-carboxylic acid](/img/structure/B8759596.png)






